molecular formula C19H22ClN B3148031 (Anthracen-9-ylmethyl)(butyl)amine hydrochloride CAS No. 635304-14-2

(Anthracen-9-ylmethyl)(butyl)amine hydrochloride

Cat. No. B3148031
CAS RN: 635304-14-2
M. Wt: 299.8 g/mol
InChI Key: GWMZNVLKZNSYQC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(Anthracen-9-ylmethyl)(butyl)amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified . The 1H NMR spectra can also be used in determining the structure of an unknown amine .

Scientific Research Applications

1. pH Sensors

(Anthracen-9-ylmethyl)(butyl)amine hydrochloride has been utilized in creating effective pH sensors. Research demonstrates that derivatives of 9-anthrylmethylbenzimidazole, which is structurally related to (Anthracen-9-ylmethyl)(butyl)amine, exhibit high chemosensor activity with respect to hydrogen cations. These compounds are noted for their high proton affinity and are considered analogs of “proton sponges” (Tolpygin et al., 2012).

2. Cyclometallation Studies

The compound has been studied for its potential in cyclometallation reactions with palladium(II) compounds. This research focuses on the C1-H bond activation of the anthracen-9-yl group, leading to new types of cyclopalladated organic imines (Albert et al., 2000).

3. Synthesis and Structural Analysis

Research has been conducted on the synthesis of compounds like anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, confirming their structures through various spectral analyses. These investigations are crucial for understanding the chemical properties and potential applications of such compounds (Asiri & Khan, 2011).

4. Electrochemical Investigations

The electrochemical behavior of similar compounds at gold electrodes has been explored. Such studies are significant for understanding the redox properties and potential electrochemical applications of these compounds (Al-Owais, 2022).

5. Chemosensors and Fluorescent Probes

Anthracen-9-ylmethyl derivatives have been synthesized and found to exhibit high chemosensing activity towards specific cations and anions. These findings are instrumental in developing new fluorescent probes and sensors for various applications (Tikhomirova et al., 2017).

Safety and Hazards

The safety data sheet for butylamine, a component of “(Anthracen-9-ylmethyl)(butyl)amine hydrochloride”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-(anthracen-9-ylmethyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19;/h4-11,13,20H,2-3,12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZNVLKZNSYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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